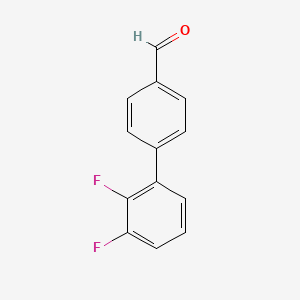

4-(2,3-Difluorophenyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,3-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Difluorophenyl)benzaldehyde typically involves the use of 2,3-difluorobenzene as a starting material. One common method is the Grignard reaction, where 2,3-difluorobromobenzene reacts with a Grignard reagent such as isopropylmagnesium chloride in the presence of a solvent like tetrahydrofuran. The resulting intermediate is then treated with N,N-dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-(2,3-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

4-(2,3-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-(2,3-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor binding, and other biochemical processes. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparación Con Compuestos Similares

- 4-(2,4-Difluorophenyl)benzaldehyde

- 3,4-Difluorobenzaldehyde

- 2,3-Difluorobenzaldehyde

Comparison: 4-(2,3-Difluorophenyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning influences its chemical reactivity and physical properties, making it distinct from other difluorobenzaldehyde derivatives. For instance, the 2,3-difluoro substitution pattern can lead to different electronic effects and steric interactions compared to 2,4- or 3,4-difluoro derivatives .

Actividad Biológica

4-(2,3-Difluorophenyl)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of difluorophenyl and aldehyde functional groups, suggests various interactions with biological systems. This article reviews the biological activity of this compound, highlighting its antibacterial properties, potential as a pharmaceutical intermediate, and relevant case studies.

- Chemical Formula : C13H10F2O

- Molecular Weight : 232.22 g/mol

- CAS Number : 126163-38-0

Biological Activity Overview

The biological activity of this compound has been studied in several contexts, primarily focusing on its antibacterial properties and its role as a precursor in pharmaceutical synthesis.

Antibacterial Activity

Recent studies have highlighted the compound's potential as an antibiotic modulator. For instance, benzaldehyde derivatives have shown effectiveness in reducing the minimum inhibitory concentration (MIC) of standard antibiotics against various bacterial strains. The following table summarizes key findings related to its antibacterial activity:

| Bacterial Strain | Antibiotic Used | Initial MIC (μg/mL) | Reduced MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Ciprofloxacin | 64 | 32 |

| Staphylococcus aureus | Norfloxacin | 256 | 128 |

| Bacillus anthracis | Not specified | 850 | Not applicable |

These results indicate that this compound can enhance the efficacy of certain antibiotics by modulating their action against resistant bacterial strains .

The antibacterial mechanism appears to involve interaction with bacterial cell membranes, leading to increased permeability and enhanced uptake of antibiotics. Benzaldehyde derivatives have been shown to disrupt plasma membrane integrity, which can result in cell death through mechanisms such as cytosolic coagulation .

Case Studies

-

Study on Antibiotic Modulation :

A study evaluated the effects of benzaldehyde on antibiotic resistance in Staphylococcus aureus. The researchers found that combining benzaldehyde with fluoroquinolones significantly reduced their MIC values, suggesting a synergistic effect that enhances antibiotic efficacy . -

Toxicity Assessment :

In addition to its antibacterial properties, research has indicated that benzaldehyde exhibits toxicity towards non-target organisms such as Drosophila melanogaster. This raises concerns regarding its environmental impact and necessitates further investigation into its safety profile .

Synthesis and Industrial Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for applications in agrochemicals and pharmaceuticals due to their potential biological activities. For example, methods for synthesizing amino-substituted benzaldehydes from this compound have been developed, yielding high purity and efficiency .

Propiedades

IUPAC Name |

4-(2,3-difluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-3-1-2-11(13(12)15)10-6-4-9(8-16)5-7-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUDMSFCYIXWBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699081 |

Source

|

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-38-0 |

Source

|

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.